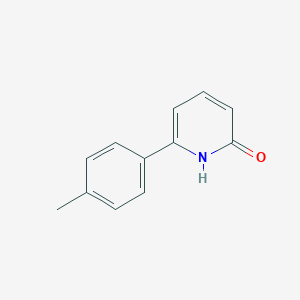
6-(p-Tolyl)pyridin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(p-Tolyl)pyridin-2-ol is a chemical compound with the molecular formula C12H11NO . It is characterized by a planar furopyridine ring with both phenyl rings being inclined from the furopyridine scaffold to a significant different extent .
Synthesis Analysis
The synthesis of 6-(p-Tolyl)pyridin-2-ol involves various methods. One approach involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . Another method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 6-(p-Tolyl)pyridin-2-ol consists of a planar furopyridine ring with both phenyl rings being inclined from the furopyridine scaffold to a significant different extent . It contains a total of 26 bonds, including 15 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, and 1 secondary amide .Chemical Reactions Analysis
The chemical reactions involving 6-(p-Tolyl)pyridin-2-ol are diverse. For instance, whole cells of Burkholderia sp. MAK1 have been shown to possess a good ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Another study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Applications De Recherche Scientifique
Organic Synthesis and Chemical Sensing
- Chemosensing Applications : Compounds related to 6-(p-Tolyl)pyridin-2-ol have been used as chemosensors for the detection of ions, such as fluoride ions, demonstrating their utility in environmental monitoring and diagnostics (Chetia & Iyer, 2008).
Catalysis and Material Science
- Catalytic Applications : Pyridine derivatives have shown promise in catalysis, for example, in the oxidation of alkanes and alcohols with peroxides, indicating their potential in industrial chemistry and sustainable processes (Choroba et al., 2019).
Pharmaceutical and Biological Research
- Drug Design and Biological Sensing : The structural diversity and functional versatility of pyridine derivatives, including those similar to 6-(p-Tolyl)pyridin-2-ol, contribute to their applications in drug design and as probes in biological systems. For instance, pyridine compounds have been used to investigate antimicrobial activities and interactions with DNA, underscoring their relevance in medicinal chemistry and biotechnology (Evecen et al., 2017).
Advanced Materials
- Optoelectronic Properties : Research into the electronic structures and optoelectronic properties of Ir(III) complexes containing pyridine units suggests potential applications in organic light-emitting diodes (OLEDs), highlighting the role of pyridine derivatives in the development of advanced materials for electronics and photonics (Li et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
6-(4-methylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9-5-7-10(8-6-9)11-3-2-4-12(14)13-11/h2-8H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNQQUHTPUVQJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396586 |
Source


|
| Record name | 6-(4-Methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(p-Tolyl)pyridin-2-ol | |
CAS RN |
129720-57-6 |
Source


|
| Record name | 6-(4-Methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

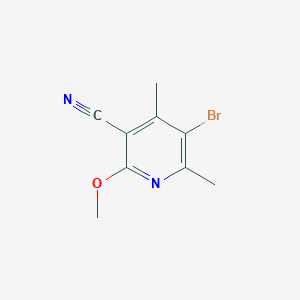
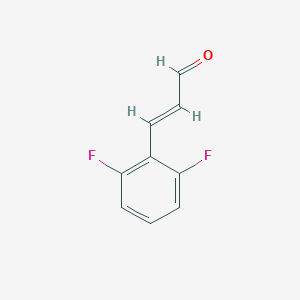
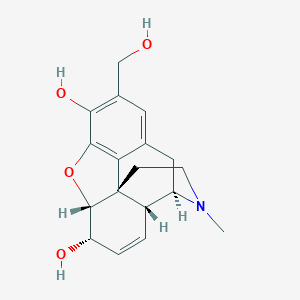
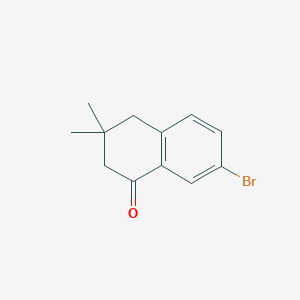
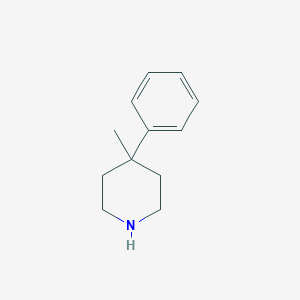
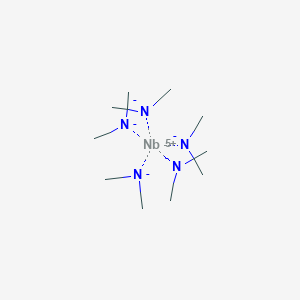
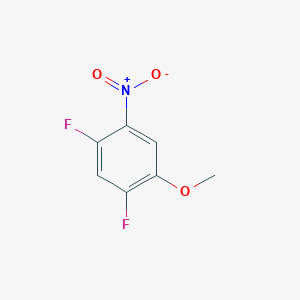
![2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine](/img/structure/B175450.png)
![8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin](/img/structure/B175454.png)
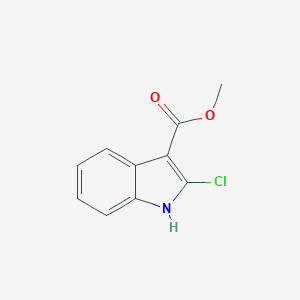
![2-[(3-Amino-2-pyridinyl)amino]-1-ethanol](/img/structure/B175461.png)
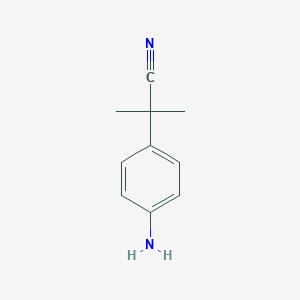
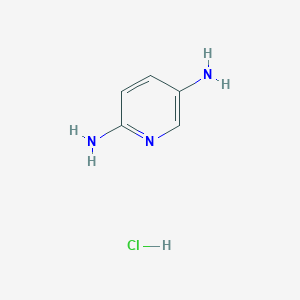
![(R)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide](/img/structure/B175469.png)